Sar-Pro-Arg p-nitroanilide dihydrochloride

Description

Core Peptide Structure and Composition

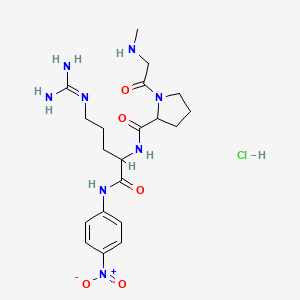

Sar-Pro-Arg p-nitroanilide dihydrochloride possesses a well-defined molecular architecture characterized by the empirical formula C₂₀H₃₀N₈O₅ · 2HCl and a molecular weight of 535.42 daltons. The compound consists of a tripeptide sequence incorporating three distinct amino acid residues: sarcosine (N-methylglycine), proline, and arginine, terminated with a p-nitroanilide chromogenic group. The presence of two hydrochloride moieties significantly enhances the compound's aqueous solubility and stability, making it suitable for various biochemical applications. The molecular structure can be represented by the International Chemical Identifier key KMSNYOSWLIQVAN-UHFFFAOYSA-N, which provides a unique digital fingerprint for this specific compound.

The sarcosine residue at the N-terminus introduces a tertiary amine functionality through its N-methyl substitution, which contributes to the compound's distinctive chemical properties. This modification differentiates it from conventional glycine-containing peptides and influences both its conformational flexibility and enzymatic recognition patterns. The proline residue serves as a conformational constraint within the peptide backbone, imposing a rigid cyclic structure that significantly affects the overall three-dimensional arrangement of the molecule. The arginine residue provides a highly positively charged guanidinium group, which is essential for specific binding interactions with target enzymes, particularly in the active site recognition sequences of serine proteases.

Chromogenic Group and Electronic Properties

The p-nitroanilide moiety represents the chromogenic component of the molecule, featuring a para-nitro substituted aniline group that serves as the chromophore for spectrophotometric detection. This functional group exhibits characteristic electronic transitions in the visible spectrum, with maximum absorption occurring around 405 nanometers when released from the peptide backbone through enzymatic hydrolysis. The nitro group's strong electron-withdrawing properties significantly influence the electronic density distribution within the aromatic ring system, creating a distinctive spectroscopic signature that enables sensitive detection and quantification of enzymatic activity.

The chromogenic mechanism relies on the liberation of p-nitroaniline upon peptide bond cleavage, resulting in a measurable color change from colorless to yellow. This chromogenic response provides the basis for kinetic studies and quantitative enzyme assays, with the intensity of color development being directly proportional to the extent of enzymatic hydrolysis. The electronic structure of the p-nitroanilide group also contributes to the compound's overall stability and resistance to non-specific degradation under physiological conditions.

Properties

IUPAC Name |

N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N8O5.ClH/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33;/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSNYOSWLIQVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31ClN8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585270 | |

| Record name | N-Methylglycylprolyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75241-23-5 | |

| Record name | N-Methylglycylprolyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75241-23-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for preparing Sar-Pro-Arg p-nitroanilide dihydrochloride is solid-phase peptide synthesis (SPPS) , which allows stepwise assembly of the peptide chain anchored to a resin support.

- Resin Selection : Typically, a Wang or Rink amide resin is employed to provide a suitable solid support for peptide elongation.

- Amino Acid Coupling : Protected amino acids, including Sarcosine, Proline, and Arginine, are sequentially coupled using activating agents such as HBTU, HATU, or DIC in the presence of bases like DIPEA.

- Side Chain Protection : Arginine is commonly protected with Pbf or Boc groups to prevent side reactions.

- p-Nitroanilide Coupling : The p-nitroanilide group is introduced at the C-terminus, often by coupling p-nitroaniline or its derivatives to the resin-bound peptide or by using pre-activated p-nitroanilide esters.

- Cleavage and Deprotection : After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) cocktails, which also remove side-chain protecting groups.

- Formation of Dihydrochloride Salt : The free peptide is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing solubility.

Solution-Phase Peptide Synthesis

Alternatively, solution-phase synthesis can be used, especially for small peptides or when specific modifications are required.

- Stepwise Coupling : Individual amino acids or dipeptides are coupled in solution using carbodiimide chemistry (e.g., EDC/NHS) or other coupling agents.

- Purification Between Steps : Intermediates are purified by crystallization or chromatography to ensure high purity.

- Final Coupling with p-Nitroanilide : The final step involves coupling the Sar-Pro-Arg peptide with p-nitroaniline derivatives under controlled conditions.

- Salt Formation : The product is converted to the dihydrochloride salt by acidification.

Purification Techniques

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is the standard method to purify the crude peptide, removing truncated sequences and side products.

- Crystallization : In some cases, crystallization from suitable solvents is used to obtain pure dihydrochloride salt.

- Lyophilization : The purified peptide is lyophilized to yield a stable powder.

Characterization Methods

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

- Nuclear Magnetic Resonance (NMR) : Structural verification.

- Elemental Analysis : Confirms composition and salt formation.

- UV-Vis Spectroscopy : Quantifies p-nitroanilide chromophore.

While direct data on this compound preparation is limited in open literature, analogous peptide p-nitroanilide substrates have been extensively studied. Below is a summary table adapted from related peptide synthesis protocols and enzymatic substrate preparations:

| Step | Conditions/Agents | Outcome/Notes |

|---|---|---|

| Resin Loading | Wang or Rink amide resin | Stable anchoring of first amino acid |

| Amino Acid Coupling | HBTU/HATU/DIC + DIPEA | Efficient peptide bond formation |

| Side Chain Protection | Boc or Pbf for Arg | Prevents side reactions |

| p-Nitroanilide Coupling | p-Nitroaniline derivative + coupling agent | Introduces chromogenic group |

| Cleavage & Deprotection | TFA cocktail (e.g., TFA/TIS/H2O) | Releases peptide and removes protecting groups |

| Salt Formation | HCl treatment | Formation of dihydrochloride salt |

| Purification | Reverse-phase HPLC | High purity (>95%) |

| Characterization | MS, NMR, UV-Vis | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

Sar-Pro-Arg p-nitroanilide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds.

Scientific Research Applications

Scientific Applications of Sar-Pro-Arg p-Nitroanilide Dihydrochloride

This compound is a synthetic compound primarily utilized as a chromogenic substrate for thrombin. It has the chemical formula and a molecular weight of approximately 498.97 g/mol. The compound undergoes hydrolysis when interacting with thrombin, leading to a measurable color change, making it useful in biochemical assays and research applications.

Thrombin Activity Assays

This compound is widely used to assess thrombin activity. Thrombin, a serine protease in the coagulation cascade, cleaves the compound, allowing researchers to study its enzymatic activity. This is valuable in both basic and applied biomedical research.

Spectrophotometric Measurement

The released p-nitroaniline is quantified spectrophotometrically, typically at 405 nm, using a spectrophotometer . The change in absorbance at this wavelength is directly proportional to thrombin activity .

Assay Conditions

Thrombin inhibition assays typically involve pre-incubating human thrombin with a compound of interest for about 10 minutes . The reaction is initiated by adding this compound, and the change in absorbance is monitored over time . These experiments are often conducted in specific buffer conditions, such as 50 mM Tris, pH 7.4, 100 mM NaCl, and 5% DMSO, at 25 °C .

Clinical and Research Applications

This compound is applied in clinical diagnostics and various research fields.

Coagulation Studies

The compound is particularly valuable for coagulation studies due to its specific application in thrombin assays. It is used to study thrombin's role in physiological and pathological processes.

Drug Discovery

In drug discovery, this compound is utilized in high-throughput screening to identify potential thrombin inhibitors . For instance, it has been used to screen compounds for their ability to inhibit thrombin-polyphosphate binding, which is relevant to antithrombotic and anti-inflammatory strategies .

Antithrombin-III Assays

this compound is used in improved thrombin-based assays for antithrombin-III . These assays measure the chromogenic thrombin substrate's reaction with uncomplexed thrombin . Spectrophotometers are used to obtain rate or endpoint measurements, with glacial acetic acid or citric acid solutions as stop reagents .

Mechanism of Action

The mechanism of action of Sar-Pro-Arg p-nitroanilide dihydrochloride involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The compound’s functional groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar p-Nitroanilide Derivatives

Structural and Functional Differences

Single Amino Acid Derivatives

- L-Arginine p-nitroanilide dihydrochloride: A single amino acid derivative used to study aminopeptidases and arginine-specific proteases. Its simpler structure allows rapid hydrolysis but lacks the extended binding interactions of tripeptides, reducing specificity for complex proteases .

- Alanine/Leucine p-nitroanilide: Hydrolyzed efficiently by cystine aminopeptidase, with rates exceeding those of longer peptides (e.g., cystine di-p-nitroanilide) .

Dipeptide Derivatives

- Gly-Pro p-nitroanilide hydrochloride : A dipeptide substrate targeting dipeptidyl peptidases. The absence of arginine limits its use to enzymes recognizing glycine-proline motifs, such as DPP-IV .

Tripeptide Derivatives

- Sar-Pro-Arg p-nitroanilide dihydrochloride: The tripeptide backbone provides enhanced enzyme specificity. Sarcosine’s N-methyl group may reduce nonspecific cleavage, while arginine ensures recognition by serine proteases.

Enzymatic Activity and Hydrolysis Rates

Comparative hydrolysis data from cystine aminopeptidase studies reveal:

| Substrate | Hydrolysis Rate (Relative Activity) |

|---|---|

| Alanine p-nitroanilide | Highest |

| Leucine p-nitroanilide | High |

| Cystine di-p-nitroanilide | Low |

However, it likely outperforms shorter substrates in assays requiring extended peptide recognition (e.g., thrombin assays).

Solubility and Stability

Key Differentiators

| Parameter | Sar-Pro-Arg p-Nitroanilide | L-Arginine p-Nitroanilide | Gly-Pro p-Nitroanilide |

|---|---|---|---|

| Structure | Tripeptide + p-nitroanilide | Single amino acid | Dipeptide |

| Target Enzymes | Serine proteases (thrombin) | Aminopeptidases | Dipeptidyl peptidases |

| Specificity | High (extended binding site) | Moderate | Moderate |

| Solubility | High (dihydrochloride salt) | Moderate | High (hydrochloride) |

| Research Use | Coagulation assays | Drug metabolism | Diabetes studies |

Biological Activity

Sar-Pro-Arg p-nitroanilide dihydrochloride (commonly referred to as Sar-Pro-Arg-pNA) is a synthetic chromogenic substrate predominantly used in biochemical assays to study the activity of serine proteases, particularly thrombin. This compound has garnered attention for its role in various biological processes, including blood coagulation and enzymatic inhibition.

- Molecular Formula : CHNO

- Molecular Weight : 462.50 g/mol

- CAS Number : 77695-30-8

Sar-Pro-Arg-pNA acts as a substrate for thrombin, which cleaves the peptide bond between the arginine and p-nitroanilide moieties. The cleavage results in the release of p-nitroaniline, which can be quantified spectrophotometrically, allowing for the assessment of thrombin activity. The chromogenic nature of the substrate makes it particularly useful for continuous monitoring of enzyme activity.

Biological Applications

- Thrombin Activity Assays : Sar-Pro-Arg-pNA is primarily utilized to measure thrombin activity. In a typical assay, human thrombin is incubated with the substrate, and the resulting change in absorbance at 405 nm is monitored over time, which correlates with thrombin activity levels .

- Inhibition Studies : The compound is also employed in studies assessing the inhibitory effects of various compounds on thrombin. For example, in an experimental setup where thrombin was pre-incubated with potential inhibitors, the addition of Sar-Pro-Arg-pNA allowed researchers to measure the extent of inhibition based on changes in absorbance .

- Protease Inhibition Assays : Beyond thrombin, Sar-Pro-Arg-pNA can be used to evaluate the activity of other serine proteases, such as trypsin and kallikrein. The substrate's efficacy across different proteases makes it a versatile tool in enzymology .

Case Studies

- Thrombin Inhibition by Novel Compounds : A study investigated various inhibitors against thrombin using Sar-Pro-Arg-pNA as a substrate. Compounds were tested at varying concentrations (0–100 µM), revealing significant inhibition at specific concentrations, thus highlighting potential therapeutic agents for anticoagulation .

- Continuous Monitoring of Thrombin Generation : Research demonstrated that chromogenic substrates like Sar-Pro-Arg-pNA could be used for continuous registration of thrombin generation curves in plasma samples. This method provides insights into coagulation dynamics and can aid in understanding disorders related to thrombosis .

Data Tables

| Enzyme | Substrate | Concentration (mM) | Buffer Conditions |

|---|---|---|---|

| Thrombin | This compound | 0.208 | 50 mM Tris, pH 7.4, 100 mM NaCl, 5% DMSO |

| Trypsin | N-Benzoyl-L-arginine ethyl ester hydrochloride | 0.200 | 50 mM sodium phosphate, pH 7.0 |

| Kallikrein | N-Benzoyl-Pro-Phe-Arg-p-nitroanilide hydrochloride | 0.130 | 20 mM Tris-HCl, pH 8.5 |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for using Sar-Pro-Arg p-nitroanilide dihydrochloride as a substrate in enzyme kinetic studies?

- Methodology : Measure hydrolysis rates spectrophotometrically at 405 nm, monitoring p-nitroaniline release. Optimize buffer conditions (e.g., pH 7.4 for thrombin assays) and pre-incubate the enzyme with inhibitors if studying specificity. Include controls without enzyme to account for non-specific hydrolysis. Substrate concentrations should span the expected Km range (e.g., 0.05–0.5 mM) to generate Michaelis-Menten curves .

- Storage : Store lyophilized powder at -20°C; reconstitute in dimethyl sulfoxide (DMSO) or aqueous buffers (avoid repeated freeze-thaw cycles) .

Q. How can researchers validate the purity and stability of this compound batches?

- Methodology : Use HPLC with UV detection (λ = 310–410 nm) to assess purity (>95% by area under the curve). Stability tests should include accelerated degradation studies (e.g., 37°C for 48 hours) and comparison of hydrolysis rates between fresh and aged batches. Certificates of Analysis (CoA) from suppliers should specify residual p-nitroaniline (pNA) content (<0.5%) .

Q. What are the primary applications of this compound in protease research?

- Methodology : This substrate is widely used to assay serine proteases like thrombin, trypsin, and plasmin. For thrombin, monitor initial velocity under pseudo-first-order conditions (substrate >> enzyme). Kinetic parameters (Km, Vmax) can be compared across enzyme isoforms or mutants to infer structural-functional relationships .

Advanced Research Questions

Q. How should researchers resolve contradictory kinetic data when using this compound across different enzyme preparations?

- Methodology :

Standardize assay conditions : Ensure consistent ionic strength, pH, and temperature.

Characterize enzyme purity : Contaminating proteases (e.g., aminopeptidases) may hydrolyze the substrate non-specifically; use inhibitors like PMSF or EDTA .

Cross-validate with orthogonal methods : Compare results with fluorogenic substrates (e.g., AMC derivatives) or activity-based probes .

Q. What strategies optimize the use of this compound in high-throughput screening (HTS) for protease inhibitors?

- Methodology :

- Miniaturization : Adapt assays to 384-well plates with reduced reaction volumes (10–20 µL).

- Signal normalization : Include internal controls (e.g., a well-characterized inhibitor like hirudin for thrombin).

- Z’-factor optimization : Ensure a robust signal-to-noise ratio (>0.5) by adjusting substrate concentration to 2× Km .

Q. How do metal ions or effectors influence the hydrolysis of this compound by cysteine or serine proteases?

- Methodology : Pre-incubate enzymes with effectors (e.g., Zn²⁺, Pb²⁺, or EDTA) and compare hydrolysis rates. For example, Zn²⁺ activates cystine aminopeptidase but inhibits trypsin-like proteases. Use isoelectric focusing (IEF) to separate enzyme isoforms with differing effector sensitivities .

Q. What computational tools can complement experimental data when studying this compound-enzyme interactions?

- Methodology :

- Molecular docking : Simulate substrate binding to protease active sites (e.g., thrombin’s S1 pocket) using software like AutoDock Vina.

- MD simulations : Analyze substrate stability and hydrogen-bonding networks over time (ns-µs timescales). Validate predictions with mutagenesis (e.g., Arg→Ala substitutions) .

Data Interpretation & Integration

Q. How can researchers integrate kinetic data from this compound assays with proteomic or transcriptomic datasets?

- Methodology :

- Correlative analysis : Overlay enzyme activity (Vmax/Km) with expression levels from RNA-seq or mass spectrometry.

- Pathway mapping : Use tools like KEGG or Reactome to link protease activity to signaling cascades (e.g., coagulation or apoptosis) .

Q. What statistical approaches are recommended for analyzing dose-response or inhibition curves in this compound assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.